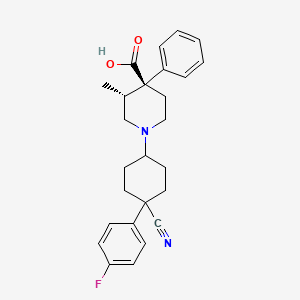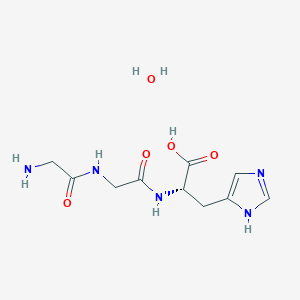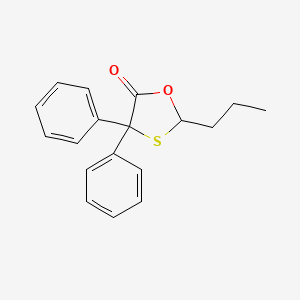
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one is an organic compound with the molecular formula C18H18O2S It is characterized by the presence of a 1,3-oxathiolan ring, which is a five-membered ring containing both oxygen and sulfur atoms The compound also features two phenyl groups and a propyl group attached to the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both phenyl and propyl groups with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl and propyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) in solvents like ether or benzene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenyl-2,2-dipropyl-1,3-oxathiolan-5-one:
4,4-Diphenyl-2-methyl-1,3-oxathiolan-5-one: The presence of a methyl group instead of a propyl group alters the compound’s reactivity and interactions with other molecules.
Uniqueness
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one is unique due to its specific arrangement of phenyl and propyl groups on the 1,3-oxathiolan ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
31061-70-8 |
|---|---|
Molecular Formula |
C18H18O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4,4-diphenyl-2-propyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C18H18O2S/c1-2-9-16-20-17(19)18(21-16,14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChI Key |
MDLIGFFCJHLROW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)

![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
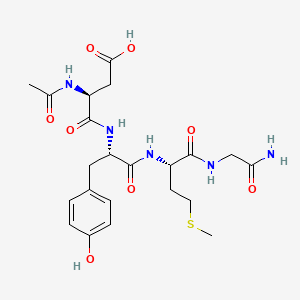
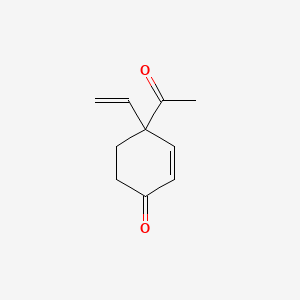
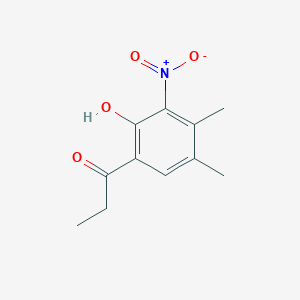

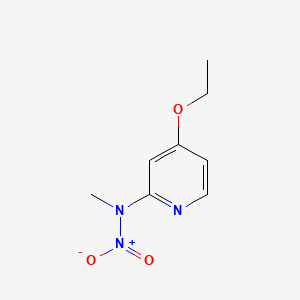
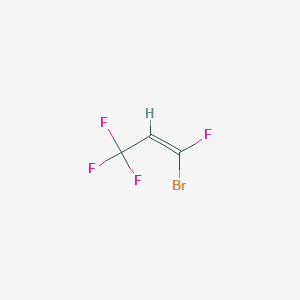
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
